An In-depth Technical Guide to the Chemical Properties of N-isopropylpiperidine-4-carboxamide Hydrochloride
An In-depth Technical Guide to the Chemical Properties of N-isopropylpiperidine-4-carboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of N-isopropylpiperidine-4-carboxamide hydrochloride (CAS No. 1019851-92-3). The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, making a thorough understanding of its derivatives crucial for drug discovery and development.[1][2] This document details the synthesis, physicochemical characteristics, and spectral properties of N-isopropylpiperidine-4-carboxamide hydrochloride, offering both established data and robust experimental protocols for its characterization. The guide is designed to be a practical resource for researchers, providing the necessary information to handle, analyze, and further investigate this compound.
Introduction: The Significance of Piperidine Carboxamides
The piperidine ring is a fundamental heterocyclic system that forms the cornerstone of numerous drug molecules.[1] Its derivatives exhibit a wide range of pharmacological activities, including but not limited to analgesic, antipsychotic, antihistaminic, and antiarrhythmic effects. The carboxamide functional group, when appended to the piperidine core, introduces a key hydrogen bonding motif and modulates the molecule's polarity and pharmacokinetic profile.
N-isopropylpiperidine-4-carboxamide hydrochloride, as a member of this important class of compounds, holds potential as a building block in the synthesis of novel therapeutic agents. A detailed understanding of its chemical properties is paramount for its effective utilization in medicinal chemistry and drug development programs. This guide aims to provide that critical information in a clear and practical format.
Molecular Structure and Identification
The foundational step in understanding the chemical behavior of a compound is to ascertain its structure and basic identifiers.
| Identifier | Value | Source |
| Chemical Name | N-isopropylpiperidine-4-carboxamide hydrochloride | |
| IUPAC Name | N-(propan-2-yl)piperidine-4-carboxamide;hydrochloride | PubChem |
| CAS Number | 1019851-92-3 | ChemicalBook |
| Molecular Formula | C₉H₁₉ClN₂O | ChemicalBook |
| Molecular Weight | 206.71 g/mol | ChemicalBook |
| Canonical SMILES | CC(C)NC(=O)C1CCNCC1.Cl | PubChem |
Synthesis of N-isopropylpiperidine-4-carboxamide Hydrochloride
While a specific, detailed synthesis protocol for N-isopropylpiperidine-4-carboxamide hydrochloride is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methods for the synthesis of N-substituted piperidine-4-carboxamides. The following proposed synthesis involves a two-step process starting from isonipecotamide.
Proposed Synthetic Pathway
The synthesis can be approached via the direct N-alkylation of isonipecotamide followed by conversion to the hydrochloride salt.
Caption: Proposed two-step synthesis of N-isopropylpiperidine-4-carboxamide hydrochloride.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-isopropylpiperidine-4-carboxamide (Free Base)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isonipecotamide (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Addition of Base: Add a slight excess of a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution.
-
Alkylation: To the stirred suspension, add isopropyl bromide (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure N-isopropylpiperidine-4-carboxamide free base.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: To the stirred solution, add a solution of hydrogen chloride in diethyl ether or dioxane (1.1 equivalents) dropwise at 0 °C.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-isopropylpiperidine-4-carboxamide hydrochloride as a solid.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems.
| Property | Value | Method of Determination |
| Melting Point | Not available in literature | Capillary Melting Point Method |
| Boiling Point | Not applicable (decomposes) | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Gravimetric or Spectroscopic Methods |
| pKa | Not available in literature | Potentiometric Titration |
Experimental Protocols for Physicochemical Characterization
4.1.1. Determination of Melting Point
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.[3] For a hydrochloride salt, this can also be a decomposition point.
-
Sample Preparation: Finely powder a small amount of the dry N-isopropylpiperidine-4-carboxamide hydrochloride.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[4]
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. For impure substances, the melting point will be depressed and the range will be broader.[5]
4.1.2. Determination of Aqueous Solubility
-
Sample Preparation: Prepare a series of saturated solutions of N-isopropylpiperidine-4-carboxamide hydrochloride in deionized water at a constant temperature (e.g., 25 °C).
-
Equilibration: Stir the solutions for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the solutions to remove any undissolved solid.
-
Quantification: Accurately measure the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical technique such as UV-Vis spectroscopy (if the compound has a chromophore), HPLC, or by gravimetric analysis after evaporating a known volume of the solvent.
4.1.3. Determination of pKa
The pKa value provides insight into the ionization state of the molecule at different pH values, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa of the piperidinium ion is expected to be in the range of 9-11.
-
Solution Preparation: Prepare a standard solution of N-isopropylpiperidine-4-carboxamide hydrochloride of known concentration (e.g., 0.01 M) in deionized water.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.[6]
-
pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the piperidinium ions have been neutralized (i.e., at the half-equivalence point).
Spectral Properties and Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features (in D₂O):
-
Isopropyl Group: A doublet for the two methyl groups (CH₃) and a septet for the methine proton (CH).
-
Piperidine Ring: A series of multiplets for the axial and equatorial protons on the piperidine ring. The protons adjacent to the nitrogen will be deshielded.
-
Amide NH: This proton may be exchangeable with D₂O and therefore may not be observed.
Expected ¹³C NMR Spectral Features (in D₂O):
-
Carbonyl Carbon (C=O): A signal in the downfield region (typically 170-180 ppm).
-
Isopropyl Group: Two signals, one for the methyl carbons and one for the methine carbon.
-
Piperidine Ring: Signals for the four distinct carbons of the piperidine ring.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of N-isopropylpiperidine-4-carboxamide hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
-
Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Spectral Features (as KBr pellet or Nujol mull):
-
N-H Stretch (Amide): A peak around 3300 cm⁻¹.
-
C-H Stretch (Alkyl): Peaks in the range of 2850-3000 cm⁻¹.
-
C=O Stretch (Amide I band): A strong absorption in the region of 1630-1680 cm⁻¹.[7]
-
N-H Bend (Amide II band): An absorption around 1550 cm⁻¹.
-
N-H⁺ Stretch (Piperidinium ion): A broad absorption in the 2400-3000 cm⁻¹ region, which is characteristic of amine hydrochlorides.[8]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the sample with anhydrous potassium bromide (KBr, ~100 mg).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectral Features (Electrospray Ionization - ESI+):
-
Molecular Ion Peak ([M+H]⁺): The mass of the free base plus a proton. For N-isopropylpiperidine-4-carboxamide (C₉H₁₈N₂O, MW = 170.25), the [M+H]⁺ peak would be observed at m/z 171.26.
-
Fragmentation Pattern: Fragmentation may occur at the amide bond and within the piperidine ring, providing further structural information.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through an HPLC system.
-
Ionization: Use a soft ionization technique such as electrospray ionization (ESI) to generate gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Caption: Workflow for the comprehensive characterization of the compound.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Refer to the Material Safety Data Sheet (MSDS) for more detailed safety information.
Conclusion
This technical guide has provided a detailed overview of the chemical properties of N-isopropylpiperidine-4-carboxamide hydrochloride. While some experimental data for this specific compound is not yet published, this guide has offered robust, field-proven protocols for its synthesis and comprehensive characterization. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and organic synthesis, facilitating the further investigation and potential application of this and related piperidine carboxamide derivatives.
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